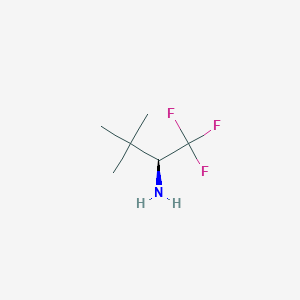

(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine

Overview

Description

-(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine, also known as TFMPP, is an organic compound with a wide range of uses in scientific research. It is a chiral amine, and it is commonly used as a chiral shift reagent in NMR spectroscopy. TFMPP has also been used in a variety of other research applications, including as a ligand in asymmetric catalysis and as a building block for the synthesis of other compounds.

Scientific Research Applications

Chemical Modification and Synthesis

(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine and similar compounds find extensive use in chemical synthesis and modification. For instance, 3-(dimethylamino)-1-propylamine (DMAPA) has been utilized in carbohydrate chemistry for anomeric deacylation, yielding 1-O deprotected sugars useful as precursors for imidate glycosyl donors. DMAPA is also effective in removing excess reagents like benzoyl chloride and tosyl chloride (Andersen, Heuckendorff, & Jensen, 2015).

Medical Imaging and Cancer Research

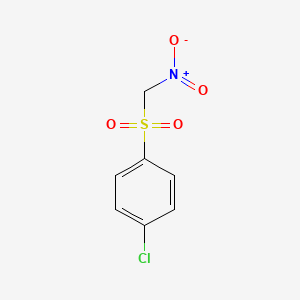

Compounds related to this compound have been synthesized for measuring tumor hypoxia via 19F-magnetic resonance spectroscopy (19F-MRS). These include various multifluorinated nitroimidazole-based compounds, which are useful as non-invasive probes for detecting hypoxia in tumor cells (Papadopoulou, Ji, & Bloomer, 2006).

Biomaterials and Drug Delivery

The compound has applications in the field of biomaterials and regenerative medicine. For example, hyaluronan (HA) can be chemically modified using related amines for grafting propylamine and butylamine. This enhances HA's pseudoplasticity, making it a valuable candidate for bioinks and hydrogels in drug delivery and regenerative medicine (Petta, Eglin, Grijpma, & D’Este, 2016).

Polymer and Material Science

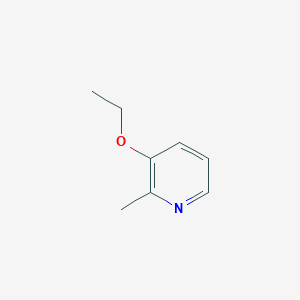

In polymer science, trifluoroacetic propylamine, a similar compound, is used to create conducting membranes with ionic conductivity and mechanical strength, especially under anhydrous conditions (Che, Sun, & He, 2008). Additionally, fluorinated polyamides and polyimides are synthesized using related compounds, offering solubility, low dielectric constants, and high thermal stability (Liaw, Huang, & Chen, 2006).

Analytical Chemistry and Chemical Reactions

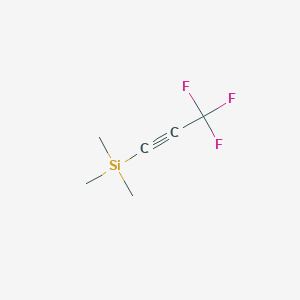

The compound's derivatives are employed in analytical chemistry for processes like electrogenerated chemiluminescence (ECL), which is useful in determining substances like DNA and proteins on electrode surfaces (Miao & Bard, 2003). They are also integral in synthesizing trifluoromethylated ketones through photoredox-catalyzed reactions (Tomita, Yasu, Koike, & Akita, 2014).

properties

IUPAC Name |

(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c1-5(2,3)4(10)6(7,8)9/h4H,10H2,1-3H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDHBAMNSWXENT-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705323 | |

| Record name | (2S)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

736127-08-5 | |

| Record name | (2S)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

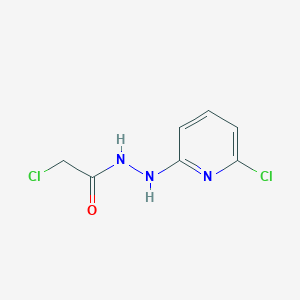

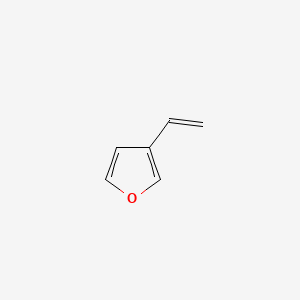

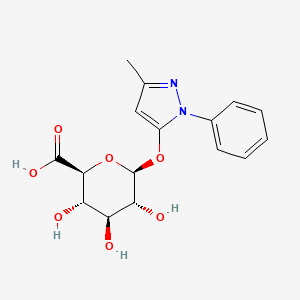

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate](/img/structure/B3031750.png)

![1-(4-Bromophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propan-1-one](/img/structure/B3031767.png)

![3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B3031768.png)